molecular formula C14H20ClN3O2 B15112587 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B15112587
M. Wt: 297.78 g/mol
InChI Key: NDWJNRBSDYWYEN-UHFFFAOYSA-N
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Description

4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol; hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with an ethyl group, a methoxyphenol moiety, and a methylamino linker. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2;/h4-6,9-10,15,18H,3,7-8H2,1-2H3;1H

InChI Key

NDWJNRBSDYWYEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated pyrazole undergoes aminomethylation with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several pharmacologically active molecules. Below is a comparative analysis based on molecular features, synthesis, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Industrial Relevance
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol; hydrochloride C₁₄H₂₁ClN₃O₂* ~298.8 Pyrazole ring, methoxyphenol, methylamino linker Potential GPCR modulation (inferred)
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 Benzenemethanol core, methylamino group α₁-adrenergic agonist (vasoconstriction)
Ivabradine Hydrochloride C₂₇H₃₆N₂O₆·HCl 505.0 Bicyclo-octatriene, dimethylamino groups If current inhibitor (heart rate control)
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride C₇H₁₄ClNO₂ 179.6 Cyclobutane ring, methyl ester, methylamino Intermediate in kinase inhibitor synthesis
ZD7288 C₁₃H₁₈ClN₅ 279.8 Pyrimidinium chloride, ethylphenylamino group HCN channel blocker (neurophysiology)

Notes:

  • Structural Divergence : The target compound’s pyrazole ring distinguishes it from benzene or bicyclic cores in analogs like phenylephrine or ivabradine. This may confer unique binding affinities, particularly in G protein-coupled receptor (GPCR) interactions .
  • Solubility : Hydrochloride salts (common across all compounds) ensure moderate-to-high aqueous solubility, critical for bioavailability .
  • Synthesis: Similar to Reference Example 107 (), the target compound likely employs reductive amination or nucleophilic substitution to install the methylamino-pyrazole linkage.

Pharmacological Potential

  • GPCR Modulation: Phenylephrine’s α₁-adrenergic activity suggests the methoxyphenol and methylamino groups in the target compound may interact with similar receptors.

Analytical Characterization

  • Crystallography : SHELXL () is widely used for refining crystal structures of small molecules, applicable to verifying the target compound’s conformation.
  • LCMS/HPLC : As seen in , LCMS (m/z 411 [M+H]⁺) and HPLC retention times are standard for purity assessment.

Critical Notes and Limitations

Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence; comparisons rely on structural analogs.

Receptor Specificity : The pyrazole ring may alter receptor binding compared to benzene-based agonists (e.g., phenylephrine) .

Synthetic Challenges : Steric hindrance from the ethylpyrazole group could complicate synthesis, requiring optimized conditions akin to .

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